1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one, also known as (3RS)-1,3-bis[4-(2-methylpropyl)phenyl]butan-1-one, is a chemical compound categorized primarily as an impurity related to the analgesic drug Ibuprofen. It has a molecular formula of and a molecular weight of 336.51 g/mol. This compound is classified within several categories, including cardiac drugs, beta blockers, and non-steroidal anti-inflammatory drugs (NSAIDs) . Its primary use is as a reference standard in analytical chemistry for monitoring impurity levels in Ibuprofen formulations.
The synthesis of 1,3-bis(4-(2-methylpropyl)phenyl)butan-1-one typically involves multi-step organic reactions that include Friedel-Crafts alkylation and subsequent coupling reactions. Specific methods may vary, but a general synthetic pathway can be outlined as follows:
Technical details regarding temperature control, reaction times, and purification methods (such as chromatography) are critical for optimizing yield and purity.
The molecular structure of 1,3-bis(4-(2-methylpropyl)phenyl)butan-1-one can be described using various structural representations:
CC(C)Cc1ccc(cc1)C(C)CC(=O)c2ccc(CC(C)C)cc2
InChI=1S/C24H32O/c1-17(2)14-20-6-10-22(11-7-20)19(5)16-24(25)23-12-8-21(9-13-23)15-18(3)4/h6-13,17-19H,14-16H2,1-5H3
The compound features a butanone moiety linked to two para-substituted isobutylphenyl groups. The presence of these bulky groups contributes to its unique physical properties and potential interactions in biological systems .
The chemical reactivity of 1,3-bis(4-(2-methylpropyl)phenyl)butan-1-one can be explored through various reactions typical for ketones and aromatic compounds:
These reactions are significant for understanding the compound's behavior in synthetic organic chemistry and its role as an impurity reference standard .
The mechanism of action for 1,3-bis(4-(2-methylpropyl)phenyl)butan-1-one is primarily relevant in the context of its role as an impurity in Ibuprofen formulations. As an impurity, it may affect the pharmacokinetics or pharmacodynamics of Ibuprofen by:
Data on its specific interactions at the molecular level remains limited and requires further investigation to clarify its biological implications .
Key physical and chemical properties of 1,3-bis(4-(2-methylpropyl)phenyl)butan-1-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 336.51 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Temperature | -18°C |
These properties indicate that the compound should be stored under controlled conditions to maintain stability and prevent degradation .
The primary application of 1,3-bis(4-(2-methylpropyl)phenyl)butan-1-one lies in its use as a reference standard for analytical methods aimed at monitoring impurities in Ibuprofen production. It plays a crucial role in quality control processes within pharmaceutical manufacturing. Additionally, it may be utilized in research settings to study the effects of impurities on drug efficacy and safety profiles .
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one, systematically named (3RS)-1,3-Bis[4-(2-methylpropyl)phenyl]butan-1-one and designated Ibuprofen Impurity H in the European Pharmacopoeia [1] [6], emerges as a critical process-related impurity during standard ibuprofen manufacturing. This ketone-containing byproduct (molecular weight: 336.51 g/mol, CAS: 2143535-25-3) forms primarily through Friedel-Crafts acylation side reactions when excess acylating agents interact with ibuprofen intermediates [10]. The molecular architecture features two para-(2-methylpropyl)benzene (isobutylbenzene) moieties connected through a 3-substituted butanone chain, with the chiral center at the C3 position existing as a racemic mixture (3RS) [5] [8].
The formation mechanism proceeds via electrophilic aromatic substitution where the acylium ion (R-CO⁺), generated during ibuprofen synthesis, attacks the electron-rich aromatic ring of an ibuprofen precursor or intermediate. This unintended reaction occurs preferentially at the para position relative to the isobutyl substituent due to its strong activating effect. Kinetic studies reveal this side reaction accelerates above 40°C and in polar aprotic solvents commonly employed in acylation steps [7]. The reaction pathway involves:
Table 1: Key Formation Parameters of Ibuprofen Impurity H During Synthesis
Parameter | Effect on Impurity Formation | Molecular-Level Rationale |
---|---|---|
Temperature >40°C | Exponential increase | Enhanced acylium ion formation and electrophilicity |
Solvent Polarity (ε >15) | 30-50% increase | Improved stabilization of ionic intermediates |
Catalyst Concentration (Lewis acid) | Nonlinear increase | Overcatalysis promotes secondary reactions |
Precursor Ratio (Acylating agent:IBU intermediate) | Proportional increase | Statistical probability of intermolecular side reaction |
Pharmaceutical manufacturers employ multivariate optimization approaches to suppress Impurity H formation while maintaining synthetic efficiency. Temperature control represents the most impactful parameter, with reduction from 60°C to 30°C decreasing impurity generation by 55±8% as measured by HPLC-UV [6] [9]. Implementation of continuous flow chemistry enables precise thermal management through enhanced heat transfer, reducing residence time in critical temperature zones where impurity formation predominates [9].
Solvent engineering provides complementary control:
Stoichiometric optimization demonstrates that maintaining acylating agent concentrations below 1.25 equivalents minimizes intermolecular side reactions while sustaining main reaction efficiency >92%. Advanced in-process analytics (FTIR, Raman spectroscopy) enable real-time monitoring of reagent consumption, triggering automated feed adjustment when thresholds are exceeded. These integrated approaches reduce Impurity H levels to <0.15% in final ibuprofen batches, significantly below the ICH Q3A identification threshold [6] [10].
Table 2: Manufacturing Optimization Strategies for Impurity H Control
Strategy | Implementation | Effect on Impurity H |
---|---|---|
Temperature Modulation | Reduction to 30°C ± 2°C | 55% reduction |
Solvent Engineering | MTBE/hexane (9:1) mixture | 30% reduction |
Stoichiometric Control | Acylating agent ≤1.25 eq | 40-48% reduction |
Continuous Processing | Microreactor technology | 60% reduction + improved consistency |
Advanced Process Control | Real-time FTIR with feedback loops | Maintains levels <0.15% |
Innovative catalyst design significantly suppresses Impurity H formation by enhancing reaction selectivity. Heterogeneous acid catalysts (e.g., sulfonated zirconia) demonstrate superior performance versus conventional AlCl₃ by providing controlled acid strength distribution that favors primary acylation over secondary reactions [9]. These materials feature:
Reaction engineering innovations focus on spatial and temporal control of molecular interactions. Microstructured reactors achieve precise thermal homogeneity through high surface-to-volume ratios (>10,000 m²/m³), eliminating localized hot spots that accelerate impurity formation. Impingement jet mixers ensure complete reagent dispersion within 10 milliseconds, preventing localized stoichiometric excess that promotes secondary acylation [9].
Downstream purification technologies complement these approaches:
These integrated approaches align with Quality by Design (QbD) frameworks where impurity control strategies are embedded throughout the manufacturing process rather than relying solely on final purification. Modern facilities implement these technologies to consistently produce ibuprofen meeting ISO 17025 accreditation requirements for reference standards [6] [10].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5